Metizoline hydrochloride is derived from the imidazole and benzothiophene chemical structures. Its classification falls under the category of antihistamines, specifically targeting H1 receptors. The compound is often found in various formulations intended for both human and veterinary medicine.
The synthesis of Metizoline hydrochloride involves several key steps:
Industrial production emphasizes optimizing reaction conditions to ensure high yield and purity, often utilizing batch reactions in large reactors with precise control over temperature, pressure, and pH. Purification methods such as crystallization and filtration are employed to isolate the final product effectively.
The molecular formula for Metizoline hydrochloride is . Its canonical SMILES representation is CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl
. The compound features an imidazole ring fused with a benzothiophene structure, which contributes to its pharmacological activity .
Metizoline hydrochloride can undergo various chemical reactions:
These reactions allow for the modification of Metizoline hydrochloride to enhance its pharmacological properties or develop new derivatives with specific therapeutic effects.
Metizoline hydrochloride exerts its antihistaminic effects by selectively antagonizing H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms associated with allergic responses such as itching, sneezing, and nasal congestion.
The pharmacological profile indicates that Metizoline hydrochloride has a rapid onset of action, making it effective for immediate relief from allergic symptoms. Its selectivity for H1 receptors minimizes sedative effects commonly associated with first-generation antihistamines .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity during synthesis and formulation .
Metizoline hydrochloride is primarily utilized in clinical settings for:
Research continues into its potential applications in other areas, including dermatology for skin allergies and as part of combination therapies for enhanced efficacy against more complex allergic conditions .
Metizoline hydrochloride is systematically named as 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride according to IUPAC conventions [8]. Its molecular formula is C₁₃H₁₅ClN₂S, with a molecular weight of 266.79 g/mol [4] [8]. The compound integrates two heterocyclic systems: a benzothiophene core methylated at the 2-position and an imidazoline moiety (4,5-dihydro-1H-imidazole) linked via a methylene bridge (–CH₂–) [8]. The hydrochloride salt formation enhances stability and water solubility, critical for its formulation as a nasal decongestant [7] [8]. Key structural features include:
Table 1: Atomic Composition of Metizoline Hydrochloride
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 13 | Benzothiophene and imidazoline backbone |
Hydrogen (H) | 15 | Saturation and charge balance |
Chlorine (Cl) | 1 | Counterion in hydrochloride salt |
Nitrogen (N) | 2 | Imidazoline ring basicity |
Sulfur (S) | 1 | Benzothiophene heteroatom |
While detailed crystallographic data (e.g., unit cell parameters) for metizoline hydrochloride remains limited in public literature, its spectroscopic profiles are well-characterized using standard analytical techniques:
¹³C NMR: Characteristic peaks for the imidazoline sp³ carbons (δ 45–60 ppm) and benzothiophene aromatic carbons (δ 110–150 ppm) [8].
Infrared (IR) Spectroscopy:Exhibits absorptions for N–H stretches (~3200–3500 cm⁻¹), C=N stretches in the imidazoline ring (~1640–1660 cm⁻¹), and C–S bonds (~700 cm⁻¹) [8]. The hydrochloride salt shows broad bands indicative of amine salt formation (2500–3000 cm⁻¹) [9].
Mass Spectrometry (MS):The free base (C₁₃H₁₄N₂S) shows a molecular ion peak at m/z 230.08 [M]⁺. Fragmentation patterns include cleavage of the methylene linker, yielding ions at m/z 173.03 [C₁₀H₇S]⁺ (benzothiophenyl fragment) and m/z 83.04 [C₄H₇N₂]⁺ (imidazoline fragment) [8].
Ultraviolet-Visible (UV-Vis) Spectroscopy:Displays absorption maxima (λₘₐₓ) at ~260 nm and ~310 nm in methanol, attributed to π→π* transitions in the benzothiophene system [8].
Table 2: Summary of Spectroscopic Signatures
Technique | Key Assignments | Structural Correlation |
---|---|---|
¹H NMR | δ 2.5 (s, 3H); δ 3.8 (s, 2H); δ 3.5–3.7 (m, 4H) | Methyl group; methylene bridge; imidazoline –CH₂ |
IR | 3200–3500 cm⁻¹; 1640–1660 cm⁻¹ | N–H stretch; C=N stretch |
MS | m/z 230.08 [M]⁺; m/z 173.03 [C₁₀H₇S]⁺ | Molecular ion; benzothiophenyl fragment |
Metizoline hydrochloride belongs to the imidazoline derivative class, characterized by a 4,5-dihydroimidazole ring. Its structural distinctions from other imidazoline vasoconstrictors influence physicochemical properties and receptor binding:
Core Scaffold Differences:Unlike oxymetazoline and xylometazoline (which feature an imidazoline ring fused to an alkyl-substituted benzene), metizoline incorporates a benzothiophene system [1] [7]. Benzothiophene enhances lipophilicity (log P ~2.8) compared to oxymetazoline’s dimethylphenol core (log P ~2.3), potentially accelerating membrane permeation [3] [7].
Receptor Binding Implications:Imidazoline derivatives exhibit α-adrenergic agonism via interactions between the protonated imidazoline nitrogen and aspartate residues in adrenergic receptors [1] [3]. Metizoline’s bulky benzothiophene group may sterically hinder binding to α₂-adrenoceptors, making it more selective for α₁-subtypes—similar to oxymetazoline [3] [7]. Quantitative Structure-Activity Relationship (QSAR) models indicate that electron-donating substituents on the aromatic ring enhance potency, aligning with metizoline’s methylated benzothiophene [3].
Sulfur Atom Role:The thiophene sulfur in metizoline introduces potential hydrogen-bond acceptor sites absent in non-heterocyclic analogs like naphazoline. This may alter binding kinetics or metabolic stability [1] [8].
Table 3: Structural and Physicochemical Comparison of Key Imidazoline Derivatives
Compound | Core Aromatic System | Key Substituents | Lipophilicity (log P) | Vasoconstrictor Potency |
---|---|---|---|---|
Metizoline HCl | Benzothiophene | 2-Methyl; methylene-imidazoline | ~2.8 | Moderate (ED₅₀ ~0.5 μmol/kg in rat models) [3] |
Oxymetazoline | Dimethylphenol | 6-tert-Butyl; imidazoline | ~2.3 | High (ED₅₀ ~0.1 μmol/kg) [3] [7] |
Xylometazoline | Dimethylphenol | 4-tert-Butyl; imidazoline | ~2.5 | High (ED₅₀ ~0.15 μmol/kg) [7] |
Tetrahydrozoline | Tetrahydro-naphthalene | None; imidazoline | ~1.9 | Low (ED₅₀ >1 μmol/kg) [3] |
Structurally, metizoline diverges significantly from unrelated compounds with phonetically similar names, such as the diuretic metolazone (a quinazoline sulfonamide; C₁₆H₁₆ClN₃O₃S) [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1